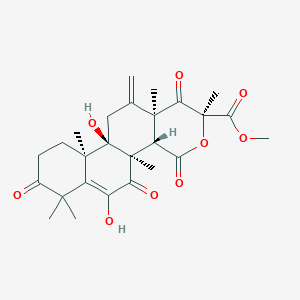
2H-Phenanthro(1,2-c)pyran-2-carboxylic acid, 1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylene-1,4,5,8-tetraoxo-, methyl ester, (2R,4aR,4bS,10aS,10bS,12aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terretonin is a meroterpenoid compound primarily isolated from the Aspergillus genus. It possesses a unique tetracyclic core skeleton and has been reported to exhibit various bioactivities. Terretonin and its derivatives have garnered significant interest due to their potential therapeutic applications, particularly in the treatment of inflammatory conditions such as acute lung injury .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terretonin is typically isolated from the endophytic fungus Aspergillus terreus. The biosynthesis of terretonin involves the polyketide pathway, where dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP) serve as key precursors . The biosynthetic pathway includes a series of enzymatic reactions that lead to the formation of the unique tetracyclic core structure of terretonin .
Industrial Production Methods: Industrial production of terretonin involves the fermentation of Aspergillus terreus under controlled conditions. The fungus is cultured in a suitable medium, and the compound is extracted using solvents such as ethyl acetate. The extract is then purified using chromatographic techniques to isolate terretonin .
Análisis De Reacciones Químicas
Types of Reactions: Terretonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Terretonin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of terretonin can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving terretonin often use nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various terretonin derivatives with modified functional groups, which can exhibit different bioactivities .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound for studying meroterpenoid biosynthesis and enzymatic reactions.
Biology:
- Investigated for its role in modulating signaling pathways involved in inflammation and oxidative stress .
Medicine:
- Demonstrated protective effects against sepsis-induced acute lung injury by enhancing the SIRT1/Nrf2 protective pathway and inhibiting NF-κBp65/NLRP3 signaling .
Industry:
Mecanismo De Acción
Terretonin exerts its effects through multiple molecular targets and pathways. It enhances the SIRT1/Nrf2 protective pathway, which is involved in cellular defense against oxidative stress. Additionally, terretonin inhibits the NF-κBp65/NLRP3 signaling pathway, reducing the production of inflammatory mediators . These mechanisms contribute to its protective effects in conditions such as acute lung injury.
Comparación Con Compuestos Similares
Andrastin: Another DMOA-derived meroterpenoid with a different carbocyclic framework.
Berkeleyone: Shares a common biosynthetic precursor with terretonin but diverges in its structural rearrangement.
Uniqueness of Terretonin: Terretonin’s unique tetracyclic core skeleton and its ability to modulate specific signaling pathways make it a distinct and valuable compound for therapeutic research .
Propiedades
Número CAS |
71911-90-5 |
|---|---|
Fórmula molecular |
C26H32O9 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
methyl (2S,4aS,4bR,10aR,10bR,12aS)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |
InChI |
InChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3/t16-,22+,23+,24-,25-,26+/m0/s1 |
Clave InChI |
CYHGEJACRPDZDP-RSQIKLETSA-N |
SMILES isomérico |
C[C@@]12CCC(=O)C(C1=C(C(=O)[C@]3([C@]2(CC(=C)[C@@]4([C@@H]3C(=O)O[C@](C4=O)(C)C(=O)OC)C)O)C)O)(C)C |
SMILES canónico |
CC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




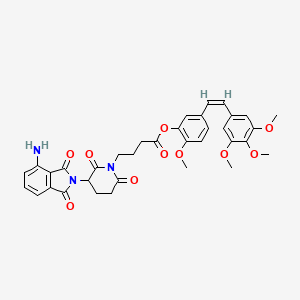

![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
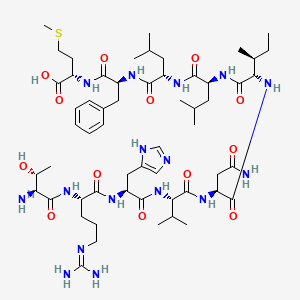
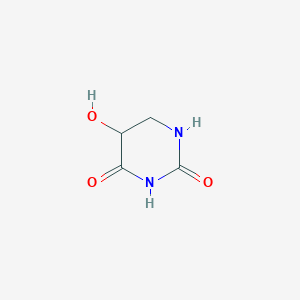

![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)
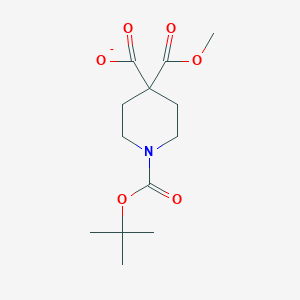

![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
